

Purity comparison of commercially available 2-Amino-4-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774

[Get Quote](#)

An In-Depth Guide to the Purity Analysis of Commercially Available **2-Amino-4-bromo-6-chlorophenol** for Research Applications

Authored by: A Senior Application Scientist

For researchers, scientists, and professionals in drug development, the purity of starting materials is not a trivial detail—it is the bedrock of reproducible and reliable results. **2-Amino-4-bromo-6-chlorophenol** (CAS No. 855836-14-5) is a halogenated aminophenol, a class of compounds frequently utilized as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules^{[1][2]}. The precise arrangement and presence of the amino, hydroxyl, bromine, and chlorine substituents make it a valuable intermediate, but also introduce significant challenges regarding purity.

This guide provides an objective comparison of commercially available **2-Amino-4-bromo-6-chlorophenol**, supported by detailed experimental protocols for independent purity verification. It is designed to empower researchers to make informed purchasing decisions and to implement robust quality control measures in their laboratories.

Commercial Availability and Stated Purity: A Comparative Overview

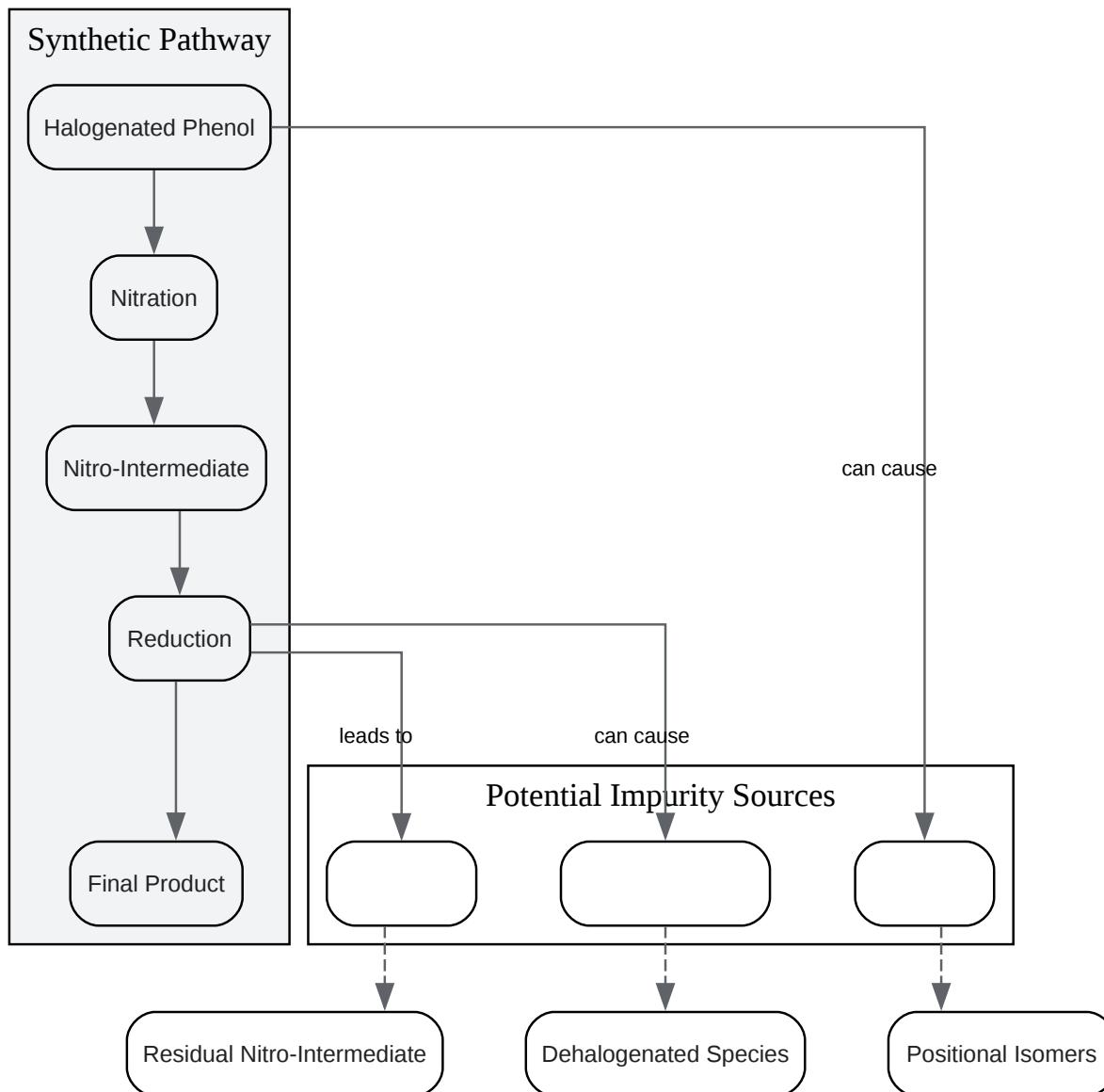
A survey of prominent chemical suppliers reveals that while **2-Amino-4-bromo-6-chlorophenol** and its isomers are available, the stated purity levels can vary, and critically, are

often accompanied by disclaimers. It is important to note that suppliers often list the isomer 2-Amino-6-bromo-4-chlorophenol (CAS No. 179314-60-4). Researchers must confirm the precise isomer required for their synthesis. The data below pertains to the most commonly listed isomer, 2-Amino-6-bromo-4-chlorophenol.

Supplier	CAS Number	Stated Purity (%)	Key Disclaimers / Notes
Sigma-Aldrich	179314-60-4	97%	A Certificate of Analysis (CoA) for a specific lot may be available. [3] [4]
AChemBlock	179314-60-4	95%	Listed as a building block for research. [5]
Amerigo Scientific	179314-60-4	97%	"Please note that Amerigo Scientific does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity." [6]
Sigma-Aldrich	Isomer Dependent	Not Specified	For some unique chemicals, the company explicitly states it "does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity." [7]

Expert Insight: The disclaimers from suppliers are not pro forma; they are a critical directive. For any application sensitive to impurities, such as catalyst development or multi-step pharmaceutical synthesis, relying solely on the label's purity value is scientifically unsound. Independent verification is mandatory.

The Rationale for Verification: Potential Impurities and Their Scientific Impact


The chemical profile of **2-Amino-4-bromo-6-chlorophenol** is susceptible to a range of impurities derived from its synthesis and degradation. Understanding these potential contaminants is the first step in designing an effective analytical strategy.

The synthesis of aminophenols often involves the reduction of a nitrophenol precursor[8][9]. The halogenation of phenols can be complex, sometimes yielding a mixture of isomers[10].

Common Impurity Classes:

- Synthetic Precursors: Residual starting materials, such as 4-chloro-2-nitrophenol, can persist if the reduction step is incomplete[8].
- Isomeric Impurities: Positional isomers where the bromine and chlorine atoms are located at different positions on the aromatic ring. These are notoriously difficult to separate due to their similar physicochemical properties.
- Dehalogenated Impurities: Hydrodehalogenation, the replacement of a halogen with a hydrogen, is a common side reaction, especially if catalytic reduction methods are used[11]. This can result in 2-amino-4-chlorophenol or 2-amino-6-bromophenol.
- Oxidative Degradation Products: Phenolic compounds, particularly aminophenols, are susceptible to oxidation, which can lead to colored impurities and the formation of quinone-like structures[12].

These impurities can have significant downstream consequences, including causing secondary reactions, poisoning catalysts, and introducing unintended substances into biological assays[12].

[Click to download full resolution via product page](#)

Fig 1. Potential impurity classes arising from synthesis.

Experimental Protocols for Purity Verification

A multi-pronged analytical approach using orthogonal techniques is essential for a comprehensive purity assessment. We present validated, step-by-step protocols for HPLC, GC-MS, and qNMR analysis.

Protocol 1: Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the workhorse of pharmaceutical analysis. It separates compounds based on their polarity. This method is excellent for quantifying the main component and detecting less volatile, polar impurities like residual precursors or oxidative degradation products. The following method is adapted from established procedures for analyzing chlorzoxazone and its primary related substance, 2-amino-4-chlorophenol[13].

Methodology:

- System Preparation: Agilent 1290 Infinity II LC system or equivalent, equipped with a UV-Vis Diode Array Detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Prepare a mobile phase consisting of Water:Acetonitrile:Glacial Acetic Acid (70:30:1, v/v/v)[13]. Filter and degas.
- Sample Preparation: Accurately weigh approximately 10 mg of the **2-Amino-4-bromo-6-chlorophenol** sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 285 nm.
- Run Time: 20 minutes to ensure elution of any late-running impurities.
- Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For phenolic compounds, derivatization is often necessary to increase volatility and improve chromatographic peak shape. This method is particularly effective for identifying isomeric and dehalogenated impurities.

Methodology:

- System Preparation: Agilent 8890 GC with a 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Derivatization:
 - Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.
 - Add 500 µL of pyridine and 100 µL of acetic anhydride.
 - Cap the vial and heat at 60 °C for 30 minutes. This converts the polar phenol and amine groups to less polar acetate and acetamide derivatives.
 - Cool to room temperature before analysis.
- GC-MS Conditions:
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Inlet Temperature: 270 °C.
 - Injection Mode: Split (50:1), 1 µL injection volume.
 - Oven Program: Start at 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.
 - MS Transfer Line: 280 °C.

- Ion Source: 230 °C.
- Mass Range: Scan from 40 to 450 m/z.
- Data Analysis: Identify the main peak corresponding to the derivatized product. Search the chromatogram for smaller peaks. Analyze the mass spectrum of each impurity peak to tentatively identify its structure based on fragmentation patterns (e.g., loss of Br, Cl, or acetyl groups).

Protocol 3: Absolute Purity by Quantitative ^1H NMR (qNMR)

Causality: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte itself[14][15]. It relies on an internal standard of known high purity and weight. The signal intensity in NMR is directly proportional to the number of nuclei, providing an absolute measure of quantity[16]. This technique is orthogonal to chromatography and essential for certifying a material's purity[17].

Methodology:

- System Preparation: Bruker 400 MHz NMR spectrometer or equivalent.
- Materials:
 - High-purity internal standard (IS) with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
 - Deuterated solvent (e.g., DMSO-d₆).
- Sample Preparation:
 - Accurately weigh ~15 mg of the **2-Amino-4-bromo-6-chlorophenol** sample into a clean vial.
 - Accurately weigh ~5 mg of the internal standard (e.g., maleic acid) into the same vial.
 - Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

- Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a standard proton (¹H) NMR spectrum.
 - Crucial Parameters for Quantitation: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard (a D1 of 30 seconds is often sufficient).
 - Use a 90° pulse angle.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- Data Analysis:
 - Process the spectrum (Fourier transform, phase correction, baseline correction).
 - Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons).
 - Integrate a well-resolved signal from the internal standard (e.g., the two vinyl protons of maleic acid).
 - Calculate the purity using the following formula:
$$\text{Purity (\%)} = \left(\frac{I_x}{N_x} \right) * \left(\frac{N_{is}}{I_{is}} \right) * \left(\frac{M_x}{W_x} \right) * \left(\frac{W_{is}}{M_{is}} \right) * P_{is}$$
 Where:
 - I = Integral value
 - N = Number of protons for the integrated signal
 - M = Molar mass
 - W = Weight
 - P = Purity of the internal standard (as a percentage)
 - x = analyte; is = internal standard

Fig 2. Recommended workflow for purity verification.

Conclusion and Recommendations

The purity of **2-Amino-4-bromo-6-chlorophenol** sourced commercially requires rigorous, in-house verification. Stated purities on supplier labels should be treated as indicative rather than absolute, especially given the common disclaimers regarding buyer responsibility for confirmation[6][7].

For researchers in drug discovery and process development, we recommend the following:

- Always Request a Lot-Specific Certificate of Analysis: This document provides supplier-generated data for the exact batch you are purchasing.
- Employ Orthogonal Analytical Methods: Relying on a single technique is insufficient. A combination of RP-HPLC for routine purity checks and GC-MS or NMR for structural confirmation of impurities provides a robust quality control system.
- Use qNMR for Absolute Purity: For creating in-house standards or for sensitive applications, qNMR is the gold standard for determining absolute purity[15][17].

By implementing these validation steps, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4 sigmaaldrich.com
- 4. 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4 sigmaaldrich.com

- 5. 2-amino-6-bromo-4-chlorophenol 95% | CAS: 179314-60-4 | AChemBlock [achemblock.com]
- 6. 2-Amino-6-bromo-4-chlorophenol (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. 4-Amino-2-bromo-6-chlorophenol | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 16. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 17. Absolute Quantitative ^1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Purity comparison of commercially available 2-Amino-4-bromo-6-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529774#purity-comparison-of-commercially-available-2-amino-4-bromo-6-chlorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com